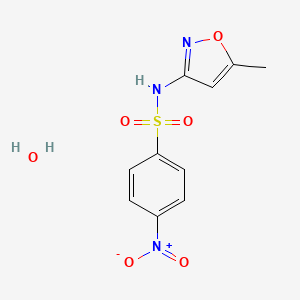
Sulfamethoxazole-NO (hydrate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfamethoxazole-NO (hydrate): is a reactive metabolite of sulfamethoxazole, a sulfonamide antibiotic. This compound acts as a typical hapten, capable of covalently modifying the major histocompatibility complex-peptide complex, and can stimulate hapten-reactive T cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of sulfamethoxazole-NO (hydrate) involves the nitration of sulfamethoxazole, followed by hydration. The reaction conditions typically include the use of nitric acid as a nitrating agent and water as a solvent. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods: : Industrial production of sulfamethoxazole-NO (hydrate) involves large-scale nitration and hydration processes. The production process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and safety .
Analyse Des Réactions Chimiques
Types of Reactions: : Sulfamethoxazole-NO (hydrate) undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Hydroxyl radicals are commonly used for the oxidative degradation of sulfamethoxazole-NO (hydrate).
Substitution: Nucleophilic substitution reactions can occur with various nucleophiles, such as amines and thiols, under mild conditions.
Major Products Formed: : The major products formed from these reactions include sulfate ions, nitrate ions, and various organic intermediates, depending on the specific reaction conditions .
Applications De Recherche Scientifique
Chemistry: : Sulfamethoxazole-NO (hydrate) is used as a model compound in studies of nitration and hydration reactions. It is also used in the development of new synthetic methodologies for sulfonamide derivatives .
Biology: : In biological research, sulfamethoxazole-NO (hydrate) is used to study the immune response, particularly the stimulation of hapten-reactive T cells. It is also used in studies of drug metabolism and pharmacokinetics .
Medicine: : Sulfamethoxazole-NO (hydrate) is used in the development of new antibiotics and in studies of antibiotic resistance. It is also used in the formulation of combination therapies for bacterial infections .
Industry: : In the pharmaceutical industry, sulfamethoxazole-NO (hydrate) is used in the production of sulfamethoxazole-based drugs. It is also used in the development of new drug delivery systems .
Mécanisme D'action
Sulfamethoxazole-NO (hydrate) exerts its effects by covalently modifying the major histocompatibility complex-peptide complex, which stimulates hapten-reactive T cells. This modification leads to an immune response, which is the basis for its use in immunological studies . The molecular targets include dihydropteroate synthetase, which is involved in the synthesis of folic acid in bacteria .
Comparaison Avec Des Composés Similaires
Similar Compounds: : Similar compounds include sulfamethoxazole, sulfadiazine, and sulfamethizole. These compounds share a common sulfonamide structure and exhibit similar antibacterial properties .
Uniqueness: : Sulfamethoxazole-NO (hydrate) is unique due to its ability to act as a hapten and stimulate hapten-reactive T cells. This property makes it particularly useful in immunological studies and in the development of new antibiotics .
Propriétés
Formule moléculaire |
C10H11N3O6S |
|---|---|
Poids moléculaire |
301.28 g/mol |
Nom IUPAC |
N-(5-methyl-1,2-oxazol-3-yl)-4-nitrobenzenesulfonamide;hydrate |
InChI |
InChI=1S/C10H9N3O5S.H2O/c1-7-6-10(11-18-7)12-19(16,17)9-4-2-8(3-5-9)13(14)15;/h2-6H,1H3,(H,11,12);1H2 |
Clé InChI |
ZNUDYAAXQHZRBC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-].O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


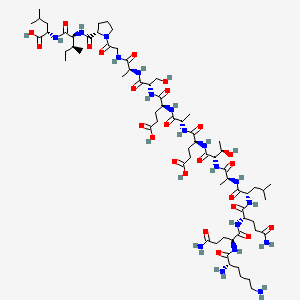
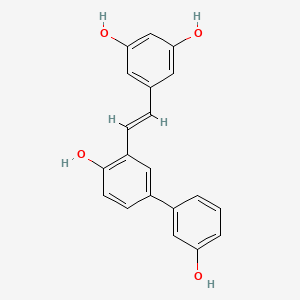

![3-[5-(1-Methylpyrrolidin-2-yl)pyridin-3-yl]prop-2-ynoic acid](/img/structure/B15136644.png)

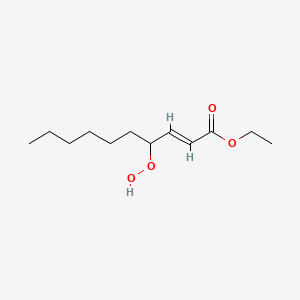

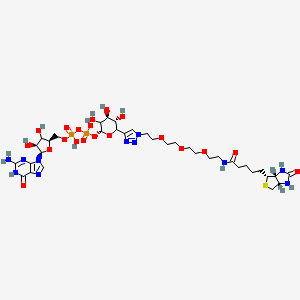
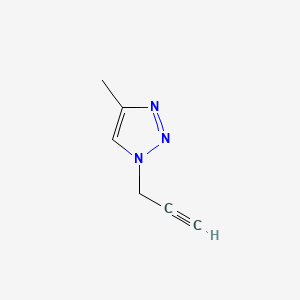
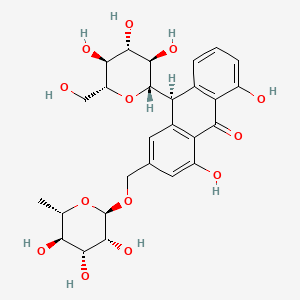
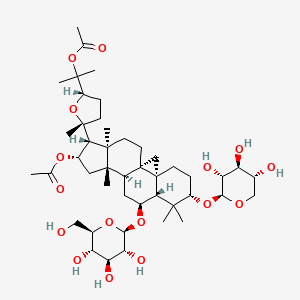
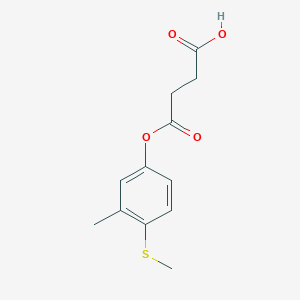
![(+-)-trans-4-Methyltetrahydrofuran-3-yl (8-amino-7-fluoro-6-(8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)isoquinolin-3-yl)carbamate](/img/structure/B15136690.png)

